molecular formula C12H22O2 B14637288 3-Heptylpentane-2,4-dione CAS No. 56525-44-1

3-Heptylpentane-2,4-dione

Cat. No.: B14637288
CAS No.: 56525-44-1
M. Wt: 198.30 g/mol
InChI Key: ZTYNZEZHTLPXRT-UHFFFAOYSA-N
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Description

3-Heptylpentane-2,4-dione is an organic compound belonging to the class of diketones It features a seven-carbon heptyl group attached to a pentane-2,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Heptylpentane-2,4-dione typically involves the alkylation of pentane-2,4-dione with a heptyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the diketone, allowing it to react with the heptyl halide to form the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions

3-Heptylpentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The diketone can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to the corresponding diol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the diketone under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Diols.

    Substitution: Various substituted diketones or enols.

Scientific Research Applications

3-Heptylpentane-2,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-Heptylpentane-2,4-dione involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and affecting their biological activity. It can also interact with enzymes, inhibiting their function by forming stable complexes with the active site.

Comparison with Similar Compounds

Similar Compounds

    Pentane-2,4-dione: A simpler diketone with similar reactivity but lacking the heptyl group.

    Hexane-2,4-dione: Another diketone with a six-carbon chain instead of seven.

    Heptane-2,4-dione: A diketone with a heptyl group but different positioning of the carbonyl groups.

Uniqueness

3-Heptylpentane-2,4-dione is unique due to its specific structure, which combines the reactivity of a diketone with the hydrophobic properties of a heptyl group. This combination makes it particularly useful in applications requiring both hydrophobicity and reactivity.

Properties

CAS No.

56525-44-1

Molecular Formula

C12H22O2

Molecular Weight

198.30 g/mol

IUPAC Name

3-heptylpentane-2,4-dione

InChI

InChI=1S/C12H22O2/c1-4-5-6-7-8-9-12(10(2)13)11(3)14/h12H,4-9H2,1-3H3

InChI Key

ZTYNZEZHTLPXRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C(=O)C)C(=O)C

Origin of Product

United States

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